molecular formula C29H48O B14787830 Stigmasta-5,8-dien-3beta-ol

Stigmasta-5,8-dien-3beta-ol

Cat. No.: B14787830
M. Wt: 412.7 g/mol
InChI Key: ODKQKCINTCFCGY-WRBHHNHBSA-N
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Description

Stigmasta-5,8-dien-3beta-ol is a naturally occurring phytosterol, a type of plant sterol that is structurally similar to cholesterol. It is found in various plant sources and is known for its potential health benefits and applications in scientific research. This compound is part of the larger family of sterols, which play crucial roles in cell membrane structure and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

Stigmasta-5,8-dien-3beta-ol can be synthesized through several chemical routes. One common method involves the extraction of plant sterols from natural sources, followed by chemical modification to obtain the desired compound. The extraction process typically involves the use of organic solvents to isolate the sterols, which are then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves the large-scale extraction of plant sterols from sources such as soybeans, peanuts, and other oilseeds. The extracted sterols are then subjected to chemical reactions, such as hydrogenation and isomerization, to produce the final compound. These processes are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Stigmasta-5,8-dien-3beta-ol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological and chemical properties.

Scientific Research Applications

Stigmasta-5,8-dien-3beta-ol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of other sterols and steroidal compounds.

    Biology: It is studied for its role in cell membrane structure and function, as well as its potential effects on cellular processes.

    Medicine: It has been investigated for its potential health benefits, including anti-inflammatory, antioxidant, and cholesterol-lowering effects.

    Industry: It is used in the production of various pharmaceuticals, nutraceuticals, and functional foods.

Mechanism of Action

The mechanism of action of stigmasta-5,8-dien-3beta-ol involves its interaction with cell membranes and various molecular targets. It is believed to modulate the fluidity and permeability of cell membranes, which can affect cellular signaling and function. Additionally, it may interact with specific receptors and enzymes, influencing various biochemical pathways.

Comparison with Similar Compounds

Stigmasta-5,8-dien-3beta-ol is similar to other phytosterols, such as stigmasterol, sitosterol, and campesterol. it is unique in its specific structure and the presence of double bonds at positions 5 and 8. This structural difference can influence its biological activity and potential health benefits.

List of Similar Compounds

    Stigmasterol: Another common phytosterol with similar health benefits.

    Sitosterol: Known for its cholesterol-lowering effects.

    Campesterol: Found in various plant sources and has similar properties to other phytosterols.

Properties

Molecular Formula

C29H48O

Molecular Weight

412.7 g/mol

IUPAC Name

(10S,13R)-17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23,25-26,30H,7-9,11-18H2,1-6H3/t20?,21?,23?,25?,26?,28-,29+/m0/s1

InChI Key

ODKQKCINTCFCGY-WRBHHNHBSA-N

Isomeric SMILES

CCC(CCC(C)C1CCC2[C@@]1(CCC3=C2CC=C4[C@@]3(CCC(C4)O)C)C)C(C)C

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3=C2CC=C4C3(CCC(C4)O)C)C)C(C)C

Origin of Product

United States

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